3-Aminothiophene-2-thiol
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Overview
Description
3-Aminothiophene-2-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiophene family, which is known for its diverse range of biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminothiophene-2-thiol can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . The Fiesselmann and Hinsberg syntheses are also notable methods for producing thiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Gewald reaction is particularly favored due to its efficiency and the availability of starting materials. Reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Aminothiophene-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of both sulfur and nitrogen atoms, which provide multiple reactive sites .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Nucleophilic substitution reactions are common, with reagents such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
Scientific Research Applications
3-Aminothiophene-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Aminothiophene-2-thiol involves its interaction with various molecular targets and pathways. Its sulfur and nitrogen atoms allow it to form strong interactions with biological molecules, disrupting their normal function. For example, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential proteins in bacteria . In cancer cells, it can induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiophene: Similar in structure but lacks the thiol group, which affects its reactivity and biological activity.
3-Aminothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a thiol group, leading to different chemical properties and applications.
Thiophene-2-thiol:
Uniqueness
3-Aminothiophene-2-thiol is unique due to the presence of both an amino group and a thiol group within its structure. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential for various applications in medicinal chemistry, material science, and industrial chemistry .
Properties
IUPAC Name |
3-aminothiophene-2-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS2/c5-3-1-2-7-4(3)6/h1-2,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHSXOPHIDCDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1N)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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